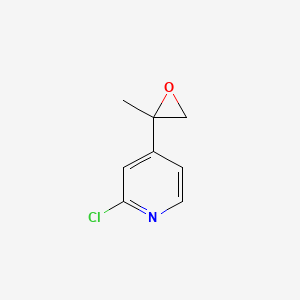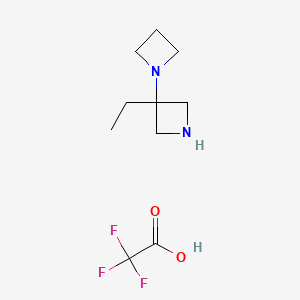
Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound with significant applications in asymmetric synthesis and various chemical transformations. The presence of the tert-butyl group and the oxazolidine ring structure imparts unique reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of tert-butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used in several scientific research applications:
Chemistry: As a chiral building block in asymmetric synthesis, it helps in the preparation of enantiomerically pure compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is a key intermediate in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of tert-butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring structure allows for selective binding to these targets, modulating their activity and leading to the desired biological or chemical effect. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(4R,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate
- tert-Butyl(3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness
tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate stands out due to its unique combination of the oxazolidine ring and the tert-butyl group, which imparts distinct reactivity and stability. This makes it a versatile intermediate in various synthetic applications, offering advantages in terms of selectivity and yield compared to similar compounds .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
KDDCJBFJUBOMOR-IUCAKERBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |
Kanonische SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)



![N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)


![2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
